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Compound of Interest

(2-Methyl-1,3-oxazol-4-
Compound Name:
yl)methanol

Cat. No.: B135095

An In-depth Technical Guide to (2-Methyl-1,3-
oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a
substituted oxazole ring. The oxazole scaffold is a prominent structural motif in medicinal
chemistry, recognized for its presence in numerous biologically active compounds. This
technical guide provides a comprehensive overview of the known physical and chemical
characteristics of (2-Methyl-1,3-oxazol-4-yl)methanol. Due to the limited availability of specific
experimental data for this particular compound in publicly accessible literature, this guide also
includes generalized experimental protocols and discusses the biological relevance of
structurally related oxazole derivatives to provide a predictive context for its potential
applications in drug discovery and development.

Physicochemical Characteristics

While specific experimental data for properties such as melting point, boiling point, and density
are not readily available in the reviewed literature, the fundamental chemical identifiers and
some supplier-provided information have been compiled.
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Chemical Identity

Identifier Value

IUPAC Name (2-Methyl-1,3-oxazol-4-yl)methanol
4-(Hydroxymethyl)-2-methyloxazole, 2-Methyl-4-

Synonyms
(hydroxymethyl)oxazole

CAS Number 141567-53-5[1]

Molecular Formula CsH7NO2[1]

Molecular Weight 113.11 g/mol [1]

F
Chemical Structure \/-07/[4/)\%}

] [F

Physical Properties

A summary of the available and predicted physical properties is presented below. It is important
to note that most of these values are not experimentally determined for this specific molecule
and should be considered as estimates.

Property Value Source
Physical Form Solid Supplier Data
Storage Temperature 2-8 °C Supplier Data
Melting Point Data not available -

Boiling Point Data not available -

Density Data not available -

Solubility Data not available -

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.calpaclab.com/2-methyl-1-3-oxazol-4-yl-methanol-min-96-1-gram/ala-m181442-1g
https://www.calpaclab.com/2-methyl-1-3-oxazol-4-yl-methanol-min-96-1-gram/ala-m181442-1g
https://www.calpaclab.com/2-methyl-1-3-oxazol-4-yl-methanol-min-96-1-gram/ala-m181442-1g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2-Methyl-1,3-oxazol-4-
yl)methanol are not explicitly published. However, based on established synthetic routes for
substituted oxazoles, such as the Van Leusen and Robinson-Gabriel syntheses, a plausible
laboratory-scale preparation and subsequent analysis can be outlined.

Synthesis: A Generalized Approach

A potential synthetic route to (2-Methyl-1,3-oxazol-4-yl)methanol could involve the reaction of
an appropriate starting material that provides the C4-hydroxymethyl-substituted backbone,
followed by the formation of the 2-methyl-oxazole ring. One such generalized approach is the
reaction of an a-hydroxy ketone derivative with an amide.

Workflow for a Generalized Oxazole Synthesis
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Starting Materials
(e.g., Dihydroxyacetone derivative, Acetamide)

Aqueous Work-up
(Extraction, Washing)

Purification
(e.g., Column Chromatography)

Characterization
(NMR, MS, IR)
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Caption: Generalized workflow for the synthesis and characterization of an oxazole derivative.

Methodology:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, the starting materials (e.g., a suitable protected dihydroxyacetone derivative and
acetamide) are dissolved in an appropriate high-boiling solvent (e.g., toluene or xylene).

o Cyclization: A dehydrating agent or catalyst (e.g., phosphorus pentoxide or a strong acid) is
added to the mixture. The reaction is then heated to reflux for several hours, with the
progress monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and
guenched by the careful addition of a basic aqueous solution (e.g., saturated sodium
bicarbonate). The aqueous layer is extracted multiple times with an organic solvent (e.g.,
ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and filtered.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel using an appropriate eluent system (e.g., a
gradient of ethyl acetate in hexanes).

o Deprotection (if necessary): If a protecting group was used for the hydroxyl function, a final
deprotection step would be required.

Analytical Characterization

The identity and purity of the synthesized (2-Methyl-1,3-oxazol-4-yl)methanol would be
confirmed using standard analytical techniques.

Workflow for Analytical Characterization
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Caption: Standard workflow for the analytical characterization of a synthesized compound.

Methodologies:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
methyl group, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and
the proton on the oxazole ring.

o 13C NMR: The carbon NMR spectrum would confirm the presence of the five distinct
carbon atoms in the molecule.

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to
determine the molecular weight of the compound, confirming the molecular formula
CsH7NO:.

« Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands
for the O-H stretch of the alcohol, C-H stretches, C=N and C=C stretches of the oxazole ring,
and C-O stretches.

o High-Performance Liquid Chromatography (HPLC): The purity of the final compound would
be assessed by reverse-phase HPLC, ideally showing a single major peak.

Biological and Pharmacological Context

There is no specific biological or pharmacological data available for (2-Methyl-1,3-oxazol-4-
yl)methanol in the public domain. However, the oxazole core is a well-established
pharmacophore found in a variety of therapeutic agents. Derivatives of oxazole have been
reported to exhibit a wide range of biological activities, including but not limited to:

¢ Anticancer Activity: Some oxazole-containing compounds have been investigated as
inhibitors of various protein kinases, which are key regulators of cell signaling pathways
often dysregulated in cancer.

« Anti-inflammatory Effects: Certain oxazole derivatives have shown potential as anti-
inflammatory agents.

» Antimicrobial Properties: The oxazole ring is present in some compounds with antibacterial
and antifungal activities.
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Given the prevalence of oxazole-based compounds as kinase inhibitors, a hypothetical
signaling pathway that could be a target for investigation is presented below.

Hypothetical Target: A Generic Kinase Signaling Pathway

(2-Methyl-1,3-oxazol-4-yl)methanol

Growth Factor (Hypothetical Inhibitor)

Receptor Tyrosine Kinase
(e.g., EGFR, VEGFR)

Activation

Activation

Activation
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Caption: A simplified diagram of a receptor tyrosine kinase pathway, a potential target for
oxazole-based inhibitors.

It is crucial to emphasize that the biological activity and potential targets of (2-Methyl-1,3-
oxazol-4-yl)methanol are purely speculative at this stage and would require extensive
experimental validation.

Conclusion

(2-Methyl-1,3-oxazol-4-yl)methanol is a chemical entity with a well-defined structure. While
specific, experimentally determined physicochemical and biological data are currently lacking in
the public domain, its structural features suggest it could be a valuable building block in the
synthesis of more complex molecules for drug discovery. The generalized protocols and
contextual information provided in this guide are intended to serve as a foundation for
researchers interested in the synthesis, characterization, and potential biological evaluation of
this and related oxazole derivatives. Further experimental investigation is necessary to fully
elucidate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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